N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group attached to a pyrrolidinone ring, which is further connected to a methoxyacetamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group is then introduced via cyclopropanation reactions, often using diazo compounds and metal catalysts. Finally, the methoxyacetamide moiety is attached through amidation reactions, utilizing reagents such as methoxyacetyl chloride and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyacetamide moiety, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioamides.
Scientific Research Applications
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide has found applications in various scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For instance, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby altering the enzyme’s activity.
Comparison with Similar Compounds
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide can be compared with similar compounds such as:
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide
These compounds share the core pyrrolidinone structure but differ in the substituents attached to the amide moiety
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-15-6-9(13)11-7-4-10(14)12(5-7)8-2-3-8/h7-8H,2-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIICQBVTLGCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CC(=O)N(C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.